REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([CH2:7][C:8]2[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([OH:15])=[CH:3][CH:2]=1.CC1C(=CC(=CC=1)N=C=O)[N:19]=[C:20]=[O:21]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[N-:19]=[C:20]=[O:21].[CH:10]1[CH:9]=[C:8]([CH2:7][C:5]2[C:4]([OH:15])=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:13]([OH:14])=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
|
Name
|
epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
with stirring the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at 175° C. for 4 hours
|
Duration
|
4 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([CH2:7][C:8]2[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([OH:15])=[CH:3][CH:2]=1.CC1C(=CC(=CC=1)N=C=O)[N:19]=[C:20]=[O:21]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[N-:19]=[C:20]=[O:21].[CH:10]1[CH:9]=[C:8]([CH2:7][C:5]2[C:4]([OH:15])=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:13]([OH:14])=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
|
Name
|
epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
with stirring the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at 175° C. for 4 hours
|
Duration
|
4 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |